3-cyclopropyl-5-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,4-triazole
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Overview
Description
The chemical compound belongs to a class of molecules that incorporate imidazole and triazole rings, known for their versatile chemical properties and applications in various fields, including medicinal chemistry and material science. The structural complexity of these compounds allows for a wide range of chemical reactions and interactions, contributing to their utility in synthesizing new materials and pharmaceutical agents.
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to the specified compound, typically involves multicomponent reactions or cycloaddition processes. These methods allow for the efficient assembly of complex structures from simpler precursors. For example, triazoles can be synthesized through 1,3-dipolar cycloadditions, combining azides with alkenes or alkynes in the presence of a catalyst (Dabiri et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of one or more triazole rings, which can significantly influence the molecule's electronic and steric properties. X-ray crystallography studies reveal that these compounds often exhibit non-planar geometries due to the presence of substituents on the triazole ring, affecting their molecular interactions and reactivity (Boechat et al., 2016).
Chemical Reactions and Properties
Triazole derivatives can participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and redox reactions. Their reactivity is influenced by the electronic nature of the triazole ring and the substituents attached to it. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's ability to act as a nucleophile or electrophile in chemical reactions.
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. The presence of substituents can affect the compound's polarity, leading to variations in solubility in different solvents. Additionally, the crystalline structure of these compounds can be studied using X-ray crystallography, providing insights into their molecular packing and intermolecular interactions (Tanak et al., 2010).
properties
IUPAC Name |
3-cyclopropyl-5-[(4,5-dimethylimidazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-13-6-4-5-7-17(13)10-24-18(21-19(22-24)16-8-9-16)11-23-12-20-14(2)15(23)3/h4-7,12,16H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMHAMKTMDUFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC(=N2)C3CC3)CN4C=NC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-5-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,4-triazole |
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